Cas no 2227691-12-3 ((1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol)

(1S)-2,2,2-トリフルオロ-1-{4-(トリフルオロメチル)スルファニルフェニル}エタン-1-オールは、光学活性を有するトリフルオロメチルスルファニル基を導入した芳香族アルコール化合物です。分子内に複数のフッ素原子を有するため、高い電子求引性と代謝安定性を示します。特に不斉合成におけるキラルビルディングブロックとして有用で、医農薬中間体や機能性材料の合成に応用可能です。立体選択的反応性に優れ、光学純度の高い誘導体の調製が可能な点が特徴です。また、トリフルオロメチルスルファニル基の特異的性質により、分子設計の幅が広がります。

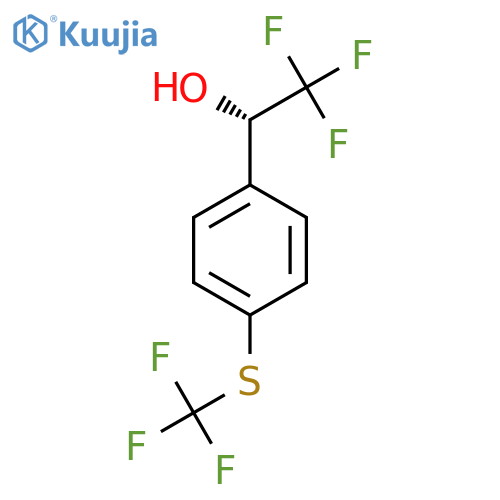

2227691-12-3 structure

商品名:(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol

(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol

- 2227691-12-3

- EN300-1940704

- (1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol

-

- インチ: 1S/C9H6F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7,16H/t7-/m0/s1

- InChIKey: MWRWXOJRGJUZDM-ZETCQYMHSA-N

- ほほえんだ: S(C(F)(F)F)C1C=CC(=CC=1)[C@@H](C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 276.00435496g/mol

- どういたいしつりょう: 276.00435496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1940704-0.1g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-0.25g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-0.05g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-10.0g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1940704-1g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-10g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 10g |

$5774.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-5g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-5.0g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1940704-0.5g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1940704-1.0g |

(1S)-2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol |

2227691-12-3 | 1g |

$1343.0 | 2023-06-01 |

(1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2227691-12-3 ((1S)-2,2,2-trifluoro-1-{4-(trifluoromethyl)sulfanylphenyl}ethan-1-ol) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量